molecular formula C24H21BrN2O3 B13025534 4-Bromo-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate

4-Bromo-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate

Cat. No.: B13025534
M. Wt: 465.3 g/mol
InChI Key: YINHQZAGVCLSAK-UHFFFAOYSA-N
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Description

4-Bromo-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate is a complex organic compound known for its unique structural properties and diverse applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the xanthenyl core, followed by the introduction of the bromine and dimethylamino groups. Common reagents used in these reactions include brominating agents like N-bromosuccinimide (NBS) and dimethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-Bromo-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.

    Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging biological samples.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in certain medical conditions.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling visualization and tracking in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate stands out due to its unique combination of bromine, dimethylamino groups, and xanthenyl moiety, which confer distinct fluorescent properties and versatile applications in various scientific fields.

Properties

Molecular Formula

C24H21BrN2O3

Molecular Weight

465.3 g/mol

IUPAC Name

4-bromo-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C24H21BrN2O3/c1-26(2)15-6-9-18-21(12-15)30-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(25)5-8-17(20)24(28)29/h5-13H,1-4H3

InChI Key

YINHQZAGVCLSAK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)Br)C(=O)[O-]

Origin of Product

United States

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